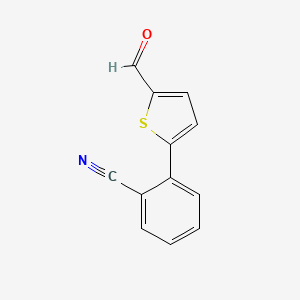

2-(5-Formylthiophen-2-yl)benzonitrile

Description

Properties

Molecular Formula |

C12H7NOS |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

2-(5-formylthiophen-2-yl)benzonitrile |

InChI |

InChI=1S/C12H7NOS/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-6,8H |

InChI Key |

GNLNZCDPNVJBPC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(S2)C=O |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(S2)C=O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Bithiophene Derivatives

2-(5-Formylthiophen-2-yl)benzonitrile is utilized in synthesizing bithiophene derivatives, which are essential in creating organic semiconductors . These materials find specific applications in thin-film transistors (TFTs) and light-emitting devices (LEDs) .

Case Study: A study highlights the use of this compound in the synthesis of bithiophene-substituted benzimidazole derivatives . The process involves:

- Suzuki coupling reaction of 2a with 5-formylthiophen-2-ylboronic acid to form the formyl derivative 5 .

- Condensation with 3,4-diaminobenzonitrile in the presence of sodium bisulfite to furnish the unsymmetrical bithiophene derivative 6 .

Development of Biologically Active Materials

Nitrile-containing compounds, including derivatives of this compound, are precursors to diamidine-containing molecules, which exhibit broad-spectrum antimicrobial activity . These compounds are effective against various protozoan diseases .

Case Study: Research indicates that bithiophene diamidines show good activity against Trypanosoma cruzi, a protozoan parasite . The synthesis of these diamidines often involves this compound as a key intermediate .

Reactivators for OP Poisoning and Neurodegenerative Diseases

Some derivatives of thiophene, synthesized using formylthiophen intermediates, are being explored as potential reactivators in organophosphate (OP) poisoning and as therapeutics for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Case Study: A study synthesized a series of furan, thiophene, and triazole oximes to investigate their potential for developing central nervous system (CNS)-active reactivators . One compound, cis,trans-5 [2-(( Z)-2-(5-(( E)-(hydroxyimino)methyl)thiophen-2-yl)vinyl)benzonitrile], exhibited a reactivation efficacy comparable to the standard oxime HI-6 .

C–H Bond Functionalization

This compound can also be used in C–H bond functionalization reactions, particularly at the β-position of thiophenes, which is generally challenging .

Case Study: In a study involving double C–H bond functionalization for C–C coupling at the β-position of thiophenes, 4-(5-(2-bromophenyl)thiophen-2-yl)benzonitrile 19 was reacted with 2-methylthiophene to afford the C4-heteroarylated product 24b regioselectively . The reaction tolerated furan, selenophene, and thiazole derivatives as reaction partners .

Synthesis of Thienostilbene Oximes

This compound serves as an intermediate in synthesizing thienostilbene oximes, which are investigated for their potential as reactivators of inhibited acetylcholinesterase .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The formyl group distinguishes 2-(5-Formylthiophen-2-yl)benzonitrile from analogs with alternative substituents:

Key Insights :

- The formyl group in the target compound enhances electrophilicity, facilitating nucleophilic additions (e.g., Schiff base formation) compared to methyl or bromine substituents .

- Brominated analogs (e.g., 4-(5-Bromothiophen-2-yl)benzonitrile) are preferred for Suzuki or Ullmann couplings due to Br’s role as a leaving group, whereas the formyl group directs reactivity toward condensation reactions .

Key Insights :

Structural and Spectroscopic Comparisons

NMR data reveals electronic environments influenced by substituents:

Preparation Methods

Wittig Reaction-Mediated Vinyl Bridge Formation Followed by Vilsmeier Formylation

Wittig Reaction for Thienostilbene Intermediate Synthesis

The Wittig reaction remains a cornerstone for constructing vinyl-linked heteroaromatic systems. In the context of 2-(5-formylthiophen-2-yl)benzonitrile, this method involves coupling a benzonitrile-containing benzaldehyde derivative with a thiophene-based phosphonium salt. For instance, 1 –6 (mixtures of cis- and trans-isomers) are synthesized via Wittig reactions between 2-cyanobenzaldehyde derivatives and thiophenemethyltriphenylphosphonium salts, yielding 48–61% isolated products. The stereochemical outcome depends on the steric and electronic properties of the reactants, with trans-isomers often dominating due to reduced steric hindrance.

Palladium-Catalyzed Direct Coupling of Preformed Subunits

Direct C–H Arylation

Recent innovations in C–H activation enable direct coupling between 2-cyanobenzene derivatives and 2-formylthiophene. For example, Pd(OAc)₂ catalyzes the coupling of 2-cyanobenzene with 2-formylthiophene in the presence of PCy₃·HBF₄ and pivalic acid, yielding the target compound in 87–90% after 12–24 hours at 100°C. This method circumvents pre-functionalized substrates, though regioselectivity depends on directing groups.

Table 2: Comparison of Palladium-Catalyzed Methods

| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 80 | 85 |

| Direct C–H Arylation | Pd(OAc)₂, PCy₃·HBF₄ | Toluene | 100 | 89 |

Alternative Pathways and Optimization Challenges

Oxidative Coupling

Copper-mediated oxidative coupling between 2-cyanophenylboronic acid and 2-formylthiophene represents an underexplored avenue. Such methods, however, require rigorous exclusion of moisture and oxygen, complicating large-scale synthesis.

Industrial Considerations and Scalability

The Wittig-Vilsmeier route, despite moderate yields, benefits from readily available starting materials and established protocols. In contrast, palladium-catalyzed methods, though high-yielding, entail costly catalysts and ligands. Patent CN118146127A highlights the importance of solvent selection (e.g., DMF over toluene-water mixtures) in minimizing byproducts like thiobenzamides, a principle applicable to sulfide-containing intermediates in this compound synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Formylthiophen-2-yl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between thiophene derivatives and benzonitrile precursors. For analogous compounds, reactions with 2-aminobenzonitrile and ketones (e.g., 4-methylpentan-2-one) under reflux in polar aprotic solvents (e.g., DMF) have been reported. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Optimization includes adjusting stoichiometry, temperature (80–120°C), and catalyst loading (e.g., palladium for cross-coupling). Structural confirmation requires IR (C≡N stretch ~2220 cm⁻¹), ¹H/¹³C NMR (formyl proton δ ~9.8–10.2 ppm), and HR-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- Chromatography : HPLC with UV detection (λ ~270–300 nm for aromatic systems).

- Spectroscopy : ¹H NMR (to confirm substituent positions), ¹³C NMR (carbonyl C=O ~190 ppm, nitrile C≡N ~115 ppm), and FTIR (aldehyde C=O stretch ~1680–1720 cm⁻¹).

- Mass Spectrometry : HR-MS (exact mass matching within 3 ppm tolerance).

Cross-validate data against computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What purification strategies are effective for removing common byproducts (e.g., unreacted aldehydes or nitrile precursors)?

- Methodological Answer : Use sequential purification steps:

- Liquid-Liquid Extraction : Separate polar impurities (e.g., unreacted formyl precursors) using ethyl acetate/water.

- Column Chromatography : Optimize solvent gradients (e.g., hexane:acetone 8:2 to 6:4) to isolate the target compound.

- Recrystallization : Employ ethanol/water mixtures for final polishing. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what software is recommended for refinement?

- Methodological Answer : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (125 K) to minimize thermal motion. Use SHELXL for structure refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections. Validate using R-factor convergence (<5%) and check for residual electron density (<1 e⁻/ų). Compare bond lengths/angles with DFT-optimized geometries .

Q. What computational methods predict the electronic properties (e.g., HOMO-LUMO gaps) relevant to OLED or TADF applications?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals. Analyze charge transfer using Natural Bond Orbital (NBO) theory. For TADF potential, calculate singlet-triplet energy gaps (ΔE_ST) via time-dependent DFT. Correlate with experimental UV-Vis (λ_abs ~350–400 nm) and fluorescence spectra. Note that benzonitrile derivatives with thiophene moieties often exhibit π→π* transitions suitable for emissive layers .

Q. How can researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer : Investigate solvent effects (e.g., DMSO-d₆ vs. CDCl₃ on chemical shifts) and tautomeric equilibria. For split NMR signals, perform variable-temperature experiments to identify dynamic processes. Use 2D techniques (COSY, HSQC) to assign overlapping peaks. If IR bands deviate, consider hydrogen bonding or crystallinity effects (compare solid-state vs. solution spectra). Revisit synthetic steps to rule out regioisomeric byproducts .

Q. What strategies enable the incorporation of this compound into supramolecular systems (e.g., coordination polymers)?

- Methodological Answer : Exploit the aldehyde group for Schiff base formation with amines (e.g., ethylenediamine) under mild conditions (rt, ethanol). The nitrile group can coordinate to transition metals (e.g., Ag⁺, Cu²⁺) in non-aqueous solvents. Characterize coordination modes via X-ray diffraction and IR (shift in ν(C≡N) from ~2220 to ~2150–2180 cm⁻¹ upon metal binding). Monitor self-assembly via SEM/TEM for morphological analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.